1,3-Dichloroacetone

Beschreibung

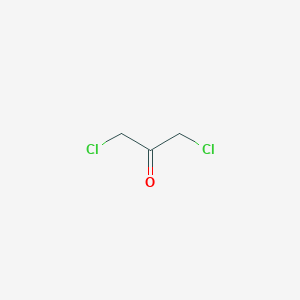

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dichloropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2O/c4-1-3(6)2-5/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNMBRGCANLOEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2O | |

| Record name | 1,3-DICHLOROACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021577 | |

| Record name | 1,3-Dichloropropanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3-dichloroacetone appears as a crystalline solid. Denser than water and insoluble in water. Inhalation of dust or powder may cause adverse health reactions. | |

| Record name | 1,3-DICHLOROACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

343 °F at 760 mmHg (EPA, 1998), 173.4 °C | |

| Record name | 1,3-DICHLOROACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BISCHLOROMETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6391 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

> 10% in water, > 10% in ethanol, > 10% in ether | |

| Record name | BISCHLOROMETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6391 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.3826 at 114.8 °F (EPA, 1998) - Denser than water; will sink, 1.3826 at 46 °C/4 °C | |

| Record name | 1,3-DICHLOROACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BISCHLOROMETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6391 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.38 (EPA, 1998) - Heavier than air; will sink (Relative to Air) | |

| Record name | 1,3-DICHLOROACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

Prisms or needles, Plates, needles on distillation | |

CAS No. |

534-07-6 | |

| Record name | 1,3-DICHLOROACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Dichloroacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bischloromethyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dichloroacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 1,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dichloropropanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloroacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DICHLOROACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFH8559WS5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BISCHLOROMETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6391 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

113 °F (EPA, 1998), 45 °C | |

| Record name | 1,3-DICHLOROACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BISCHLOROMETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6391 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Reaction Pathways for 1,3 Dichloroacetone

Established Synthetic Routes to 1,3-Dichloroacetone

Chlorination of Propan-2-one (Acetone)

A well-known method for producing this compound begins with the chlorination of acetone (B3395972). google.com This process typically involves treating acetone with chlorine gas. evitachem.com The initial chlorination yields monochloroacetone. evitachem.comgoogle.com Subsequent steps are then required to convert monochloroacetone into the desired this compound. evitachem.comgoogle.com Direct chlorination of acetone can also produce this compound. orgsyn.org

Disproportionation of Monochloroacetone

Following the initial chlorination of acetone to monochloroacetone, a disproportionation reaction can be employed to yield this compound. google.comgoogle.comjustia.com This reaction involves heating monochloroacetone in the presence of a specific catalyst, which simultaneously produces acetone and this compound. google.comgoogle.com A key advantage of this method is the avoidance of significant amounts of 1,1-dichloroacetone (B129577) and other more highly chlorinated by-products. google.comjustia.com The process is typically facilitated by a platinum catalyst, and the presence of a strong acid, a chloride source, and water can help initiate the reaction. google.comjustia.comwipo.int

Advanced Synthetic Approaches and Innovations

Catalytic Strategies in this compound Synthesis

Modern synthetic strategies increasingly rely on advanced catalytic systems to improve the efficiency and selectivity of this compound production. In the disproportionation of monochloroacetone, platinum catalysts, including both +2 and +4 oxidation states, are particularly effective. google.comjustia.com Examples of such catalysts include platinum chloride (PtCl₂), its hydrates, alkali metal salts of PtCl₄²⁻, chloroplatinic acid, and ammonium (B1175870) chloroplatinate. justia.com The use of heterogeneous catalysts is advantageous as it simplifies the recovery and reuse of the catalyst. google.comgoogle.com

In glycerol-based synthesis, various catalytic systems have been explored for the oxidation of glycerol (B35011) 1,3-dichlorohydrin. These include homogeneous reagents like pyridinium (B92312) chlorochromate (PCC) and PCC-periodic acid (HIO₄), as well as heterogeneous catalysts. scielo.brscite.ailookchem.com Polymer-supported reagents such as polyvinyl-pyridinium chlorochromate (PV-PCC) and reagents supported on alumina (B75360) have also been utilized. scielo.brscite.ailookchem.com One innovative approach involves a silicon dioxide-supported heteropoly acid catalyst for the oxidation of 1,3-dichloropropanol with hydrogen peroxide, which is reported to be a simple and environmentally cleaner method with high yield and purity. lookchem.com

Optimization of Reaction Parameters for Yield and Selectivity

The optimization of reaction parameters is crucial for maximizing the yield and selectivity of this compound synthesis.

In the disproportionation of monochloroacetone, the presence of a strong acid like hydrochloric acid and a chloride source can be beneficial for initiating the reaction. google.comjustia.com

For the oxidation of glycerol α,γ-dichlorohydrin, maintaining the reaction temperature between 20°C and 25°C is important. orgsyn.org After the addition of reagents, continued stirring for an extended period (16-17 hours) is necessary. orgsyn.org

Table 1: Overview of Synthetic Routes to this compound

| Synthetic Route | Starting Material(s) | Key Reagents/Catalysts | Intermediate(s) | Reported Yield |

|---|---|---|---|---|

| Chlorination/Disproportionation | Acetone, Chlorine | Platinum catalyst, Strong acid, Chloride source | Monochloroacetone | Not specified |

| Oxidation of Glycerol Derivative | Glycerol 1,3-Dichlorohydrin | Sodium dichromate, Sulfuric acid | None | 68-75% orgsyn.org |

| Multi-step from Glycerol | Glycerol | HCl/AcOH, PCC, PV-PCC | Glycerol 1,3-Dichlorohydrin | 51% (overall) scielo.brscite.airesearchgate.net |

Green Chemistry Principles in this compound Production

One of the key areas of development is the move away from traditional oxidation methods that use stoichiometric amounts of hazardous reagents. For instance, the classical synthesis involving the oxidation of glycerol α,γ-dichlorohydrin with sodium dichromate and sulfuric acid generates significant chromium waste, a major environmental concern. orgsyn.org

Modern approaches focus on catalytic and more atom-economical pathways. A notable development is the synthesis of this compound from acetone. This process involves the chlorination of acetone to form monochloroacetone, followed by a disproportionation reaction in the presence of a platinum catalyst to yield acetone and this compound. google.comgoogle.com This catalytic approach avoids the use of heavy metal oxidants.

Glycerol, a co-product of biodiesel manufacturing, is an attractive and renewable starting material for producing various chemicals, including this compound. scielo.br The utilization of glycerol aligns with the green chemistry principle of using renewable feedstocks. Research has demonstrated efficient routes starting from glycerol 1,3-dichlorohydrin, an intermediate obtained from the selective chlorination of glycerol. scielo.brscielo.br

Another approach involves the use of hydrogen peroxide as a green oxidant. A method utilizing a silicon dioxide-supported heteropoly acid catalyst for the oxidation of 1,3-dichloropropanol with hydrogen peroxide has been disclosed, which is described as a simple process with less environmental pollution. lookchem.com

The table below summarizes and compares different synthetic approaches based on green chemistry principles.

| Starting Material | Key Reagents/Catalyst | Reaction Type | Green Chemistry Aspects | Reported Yield |

| Glycerol α,γ-dichlorohydrin | Sodium dichromate, Sulfuric acid | Oxidation | Traditional, non-green method (for comparison) | 68-75% orgsyn.org |

| Monochloroacetone | Platinum catalyst, Strong acid | Disproportionation | Catalytic process, avoids stoichiometric heavy metals | Not specified google.comgoogle.com |

| Glycerol | HCl/AcOH (for chlorination), PV-PCC (for oxidation) | Chlorination followed by Oxidation | Use of renewable feedstock (glycerol), polymer-supported reagent for easier separation | 51% (overall from glycerol) scielo.brscielo.brresearchgate.net |

| 1,3-Dichloropropanol | Silicon dioxide supported heteropoly acid, H₂O₂ | Oxidation | Use of a green oxidant (H₂O₂), heterogeneous catalyst | High yield reported lookchem.com |

Chemical Reactivity and Mechanistic Investigations of 1,3 Dichloroacetone

Nucleophilic Reactions Involving 1,3-Dichloroacetone as an Electrophile

This compound is characterized by its high chemical reactivity, which is attributed to the presence of three electrophilic carbon centers. This reactivity allows it to participate in a variety of chemical transformations.

SN2 Reactions and Thiolate Displacement

This compound readily undergoes SN2 reactions with nucleophiles. A notable application of this reactivity is the reaction with thiolates. As a bifunctional agent, this compound can react with thiol groups, such as those on cysteine residues in peptides, to form a stable acetone-like bridge via thioether bonds. nih.govacs.orgnih.gov This reaction has been utilized for peptide macrocyclization and the creation of bicyclic peptide dimers. nih.govacs.orgnih.gov The reaction proceeds through a second-order nucleophilic substitution mechanism. epfl.ch

The process involves the displacement of the chloride ions by the thiolate nucleophiles. By controlling the stoichiometry between this compound and the thiol-containing compound, it is possible to achieve either mono- or di-substitution, leading to the formation of diverse molecular architectures. thieme-connect.com

Reactions with Phosphorous Nucleophiles

This compound serves as a substrate for SN-type reactions with various phosphorous nucleophiles, such as triphenylphosphine. thieme-connect.comresearchgate.netresearchgate.netthieme-connect.com The initial reaction leads to the formation of a phosphonium (B103445) ylide, which is a versatile intermediate for further chemical modifications. thieme-connect.comresearchgate.netresearchgate.netthieme-connect.com

This ylide can be a precursor for silyloxy butadienes, which can then participate in Diels-Alder reactions. thieme-connect.comresearchgate.netresearchgate.netthieme-connect.com Furthermore, a subsequent chloride displacement and a Wittig-type reaction can yield ω-unsaturated α-alkoxy and α-amino enones. These products are suitable substrates for ring-closing metathesis reactions. thieme-connect.comresearchgate.netresearchgate.netthieme-connect.com In some cases, the reaction of a zwitterion formed from a phosphine (B1218219) with this compound can link two zwitterionic units together. academie-sciences.fr

Reactions with Oxygen and Sulfur Nucleophiles

Oxygen and sulfur-containing nucleophiles can displace the chloride ions in this compound, providing a method to introduce a three-carbon unit into organic molecules. thieme-connect.comresearchgate.netresearchgate.netthieme-connect.com The extent of the reaction, whether it results in single or double displacement of the chlorine atoms, can be controlled by adjusting the stoichiometric ratio of the reactants. thieme-connect.comresearchgate.netresearchgate.netthieme-connect.com The high nucleophilicity of sulfur makes sulfides valuable in these types of reactions. msu.edu These reactions are fundamental in the synthesis of various heterocyclic compounds. nih.gov

Reactions with Ambident Nucleophiles for Cyclic System Formation

The electrophilic nature of the carbon atoms adjacent to the carbonyl group in this compound allows for reactions with ambident nucleophiles, leading to the formation of cyclic systems. thieme-connect.comresearchgate.netresearchgate.netthieme-connect.com These resulting cyclic structures often retain a chloromethyl group, which can be used for further chemical derivatization. thieme-connect.comresearchgate.netresearchgate.netthieme-connect.com For instance, reactions with highly nucleophilic ambident amines like 2-aminopyridine (B139424) have been reported in the literature. thieme-connect.comresearchgate.netresearchgate.netthieme-connect.com

Carbonyl Reactivity and Related Transformations

Cross-Aldol Reactions with Diverse Donor Substrates

This compound can function as an acceptor substrate in cross-aldol reactions. lookchem.comsigmaaldrich.com These reactions have been successfully carried out with a variety of donor substrates, including acetone (B3395972), cyclopentanone (B42830), and cyclohexanone. sigmaaldrich.comnih.govacs.orgntu.edu.tw Samarium iodide (SmI₂) or samarium triiodide (SmI₃) in the presence of molecular sieves can catalyze these reactions at ambient temperatures. nih.govacs.orgntu.edu.tw

The reaction between this compound and ketones like cyclopentanone can be influenced by the reaction conditions. For example, pre-forming the enolate of the donor ketone before adding this compound can lead to the desired cross-aldol product. ntu.edu.tw

Table 1: Cross-Aldol Reactions of this compound with Various Ketones

| Donor Ketone | Catalyst/Promoter | Product(s) | Reference |

| Cyclopentanone | SmI₂-Molecular Sieves | Cross-aldol adduct | ntu.edu.tw |

| Cyclohexanone | SmI₂-Molecular Sieves | Cross-aldol adduct | nih.govacs.org |

| Acetone | SmI₂-Molecular Sieves | Cross-aldol adduct | nih.govacs.org |

| 2-Butanone | SmI₂-Molecular Sieves | Aldol product at C-1 | ntu.edu.tw |

| 2-Methylcyclopentanone | SmI₂-Molecular Sieves | Aldol product at the less substituted α-carbon | ntu.edu.tw |

Hydration Kinetics and Mechanism Studies

The reversible hydration of this compound has been the subject of detailed kinetic and mechanistic scrutiny. Spectrophotometric studies have revealed that the process is subject to catalysis and that the solvent environment plays a crucial role in the reaction pathway.

In solutions of water in either dioxan or acetonitrile, the uncatalysed hydration reaction exhibits a transition state that incorporates one molecule of this compound and three molecules of water. royalsocietypublishing.org This suggests a mechanism where water molecules play a direct role in facilitating the addition to the carbonyl group. When catalysts are introduced, the composition of the transition state is altered. For instance, a molecule of triethylamine (B128534) can substitute one water molecule, while a molecule of benzoic acid can replace two. royalsocietypublishing.org

The reaction kinetics are also significantly influenced by the presence of micelles. In carbon tetrachloride, the hydration of this compound is accelerated in the presence of Aerosol-OT (AOT) reversed micelles. rsc.org The rate constants for both hydration and dehydration are considerably faster in the AOT-water/carbon tetrachloride system compared to water-dioxan mixtures. rsc.org This enhancement is attributed to the unique properties of water solubilized within the micelles and the participation of the surfactant's hydrophilic head-groups in the rate-limiting step of water attack. rsc.org

Catalysis by acids and bases solubilized in these micellar systems has also been investigated. The hydration reaction catalyzed by perchloric acid, DClO4, imidazole (B134444), and N-methylimidazole in carbon tetrachloride with Aerosol-OT shows enhanced rate constants compared to reactions in acid-dioxan mixtures. rsc.org The rate enhancement is significant, with factors of up to 209 for imidazole catalysis in the presence of the surfactant. rsc.org

Interactive Data Table: Hydration Rate Constant Enhancement by Aerosol-OT

| Catalyst | Rate Enhancement Factor (vs. Dioxan) |

| Perchloric Acid | 15.6 |

| DClO4 | 14.2 |

| Imidazole | 209 |

| N-methylimidazole | 144 |

Data sourced from studies on hydration kinetics in the presence of Aerosol-OT. rsc.org

Addition Reactions to the Carbonyl Moiety

The carbonyl group of this compound is a key site for various addition reactions, a reactivity that can be modulated by the reaction conditions and the nature of the nucleophile.

Acid catalysis can activate the carbonyl carbon, facilitating the addition of nucleophiles such as hydroxylamine (B1172632) derivatives and diols. thieme-connect.com It has been observed that protecting the carbonyl group can lead to better chemoselectivity in subsequent reactions, possibly due to the high acidity of the methylene (B1212753) protons in the unprotected form. thieme-connect.com

Organometallic reagents have been successfully employed for addition to the carbonyl of this compound. The combination of organolithium reagents (alkyl, phenyl, and alkynyl) with anhydrous cerium(III) chloride provides an efficient method for this transformation. researchgate.net The resulting addition products are valuable precursors for the synthesis of 2-substituted epichlorohydrins and glycidols. researchgate.net This methodology has been applied to the synthesis of the antifungal agent fluconazole, where 2,4-difluorophenyllithium is added to this compound in the presence of cerium(III) chloride. researchgate.net

Furthermore, this compound serves as a starting material for the one-pot synthesis of 1-substituted cyclopropanols using Grignard reagents. researchgate.net The reaction proceeds through the formation of a 2-substituted 1,3-dichloro-isopropoxide intermediate. researchgate.net

The reaction with hydrogen sulfide (B99878) in the presence of acid leads to different products depending on the solvent. In dilute hydrochloric acid, 1,15-dichloro-4,8,12-trithiapentadecane-2,6,10,14-tetraone and 1,5-dithiacyclooctane-3,7-dione have been isolated. scispace.com Interestingly, in these products, the carbonyl group has not reacted, which is attributed to the formation of a stable hydrate (B1144303) of this compound in the aqueous medium. scispace.com In contrast, when the reaction is carried out in an ethanolic solution saturated with hydrogen chloride, the diethylketal of this compound is formed. scispace.com

Halogen Atom Reactivity and Exchange Processes

Trans-Halogenation Reactions

This compound can undergo trans-halogenation reactions, where the chlorine atoms are substituted by other halogens. This process provides a synthetic route to other 1,3-dihaloacetones. For instance, 1,3-dibromoacetone (B16897) and 1,3-diiodoacetone (B132185) can be synthesized from this compound. scielo.br

The synthesis of 1,3-dibromohydrin and 1,3-diiodohydrin can be achieved through the trans-halogenation of 1,3-dichlorohydrin in a solvent-free, heterogeneous medium using alumina-supported potassium bromide (KBr/Al2O3) or potassium iodide (KI/Al2O3). scielo.br These dihalohydrins can then be oxidized to the corresponding 1,3-dihaloacetones. scielo.brresearchgate.net

Photolytic and Oxidative Degradation Pathways

The atmospheric degradation of this compound has been studied to understand its environmental fate. It has been used as a model compound for pentachlorocyclohexanone, a major oxidation product of the insecticide lindane. nih.gov Studies conducted in the EUPHORE simulation chamber have investigated its photolysis and reaction with hydroxyl (OH) radicals under atmospheric conditions. nih.gov The data suggest that the atmospheric degradation of compounds like this compound would be relatively rapid and would not lead to the formation of persistent organic compounds. nih.gov

The degradation of organic peroxide explosives, such as triacetonetriperoxide (TATP), in the presence of HCl vapors has been reported to produce a mixture of chlorinated acetones, including this compound. vu.edu.au This indicates that under certain oxidative and acidic conditions, chloro-functionalization of acetone-related structures can occur.

Advanced Mechanistic Studies

Elucidation of Proton Transfer Mechanisms

The mechanism of proton transfer is a fundamental aspect of the reactivity of this compound, particularly in its hydration. Studies on the hydration and dehydration of ketones suggest that the proton transfer step likely involves a transition state that incorporates two or three water molecules. masterorganicchemistry.com

For the uncatalysed hydration of this compound, it is proposed that the reaction proceeds with the cooperation of three water molecules. masterorganicchemistry.com One or two of these water molecules can be replaced by a catalyst molecule. masterorganicchemistry.com A cyclic transition state has been proposed where proton movement is partly synchronous with the formation or cleavage of the carbon-oxygen bonds. royalsocietypublishing.org However, there is no evidence to suggest that more than one proton moves simultaneously. royalsocietypublishing.org

The kinetic isotope effect (kH/kD = 2.7) observed in the hydration reaction supports a mechanism involving the stepwise transfer of three protons rather than a synchronous motion. royalsocietypublishing.org This detailed understanding of proton transfer provides insight into the fundamental steps governing the reactivity of the carbonyl group in this compound.

Applications of 1,3 Dichloroacetone in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic importance of 1,3-dichloroacetone lies in its capacity to act as a three-carbon (C3) electrophilic synthon. It readily reacts with various nucleophiles, including amines and thiols, to form larger, more intricate structures. researchgate.netsigmaaldrich.cn This reactivity is fundamental to its application in creating complex molecules, where it can be used to introduce a three-carbon unit or to facilitate cyclization reactions leading to diverse ring systems. researchgate.net

This compound is a documented precursor in the synthesis of several active pharmaceutical ingredients (APIs). fishersci.selookchem.comthermofisher.kr Its ability to participate in the formation of heterocyclic rings, which are core structures in many drugs, makes it a valuable intermediate for medicinal chemists.

Famotidine (B1672045), a potent histamine (B1213489) H2-receptor antagonist used to treat stomach ulcers, can be synthesized using this compound as a key starting material. scielo.brfishersci.segpatindia.com The synthesis leverages the reactivity of this compound to construct the central aminothiazole ring of the famotidine molecule.

In a common synthetic pathway, this compound is reacted with two equivalents of thiourea (B124793). gpatindia.com This reaction proceeds via nucleophilic attack of the sulfur atoms of thiourea on the electrophilic carbons of this compound, leading to the formation of an S-(2-aminothiazol-4-yl-methyl)isothiourea intermediate. gpatindia.com Subsequent reaction steps, including modifications of the side chain, ultimately yield famotidine. gpatindia.com Another approach involves the reaction of this compound with amidino thiourea, often in the presence of an alkali iodide like potassium iodide, to form a crucial thiazole (B1198619) intermediate, 2-guanidino-4-chloromethyl thiazole, which is then converted to famotidine. google.com

Table 1: Key Reaction in Famotidine Synthesis

| Reactant 1 | Reactant 2 | Key Intermediate Formed |

| This compound | Thiourea | S-(2-aminothiazol-4-yl-methyl)isothiourea |

| This compound | Amidino thiourea | 2-Guanidino-4-chloromethyl thiazole |

The antitussive drug Levodropropizine has been prepared in a chemo-enzymatic synthesis starting from this compound. researchgate.netresearchgate.net This multi-step synthesis highlights the utility of this compound as a versatile C3 progenitor. The process begins with the monosubstitution of this compound with sodium benzoate. researchgate.net The resulting keto-ester undergoes a stereoselective reduction using baker's yeast to afford a chiral chlorohydrin intermediate. researchgate.netresearchgate.net This key intermediate is then converted into Levodropropizine. researchgate.net While other synthesis routes for Levodropropizine exist that start from N-phenylpiperazine and R-(-)-3-chloro-1,2-propanediol, the pathway from this compound demonstrates its role in generating chiral building blocks. google.com

Table 2: Levodropropizine Synthesis Overview

| Starting Material | Key Transformation Steps | Final Product |

| This compound | 1. Monosubstitution with sodium benzoate2. Stereoselective reduction (baker's yeast)3. Conversion of resulting chlorohydrin | Levodropropizine |

While this compound's direct role in quinaldine (B1664567) synthesis is less commonly cited than its bromo-analogue, the underlying chemistry is relevant. 1,3-dihaloacetones are used as raw materials for synthesizing quinaldine derivatives. scielo.brscielo.br Specifically, 1,3-dibromoacetone (B16897) is noted for its use in preparing a quinaldine derivative used in asthma treatment. scielo.brscielo.br The synthesis generally involves the reaction of the dihaloacetone with an aromatic amine, such as an aniline (B41778) derivative, in a cyclization reaction to form the heterocyclic core of the quinaldine structure. The reactivity of this compound is analogous, allowing it to act as the three-carbon fragment needed for the construction of the heterocyclic ring system.

Research has indicated the use of 1,3-dihaloacetones, including the dichloro- and dibromo-variants, in the synthesis of iminolactones, which exhibit antibacterial properties, and in the creation of aldosterone (B195564) inhibitors. scielo.brscite.ai 1,3-Dibromoacetone, a closely related compound, has been specifically mentioned as a precursor in these syntheses. scielo.brscielo.br The synthetic strategies likely involve the reaction of 1,3-dihaloacetone with appropriate nucleophiles to construct the core structures of these bioactive molecules. Given the similar reactivity profile, this compound serves as a viable reagent for these synthetic applications, acting as a dielectrophilic C3 building block for the formation of the required cyclic or heterocyclic frameworks. scielo.brscite.ai

The utility of this compound extends to the synthesis of highly complex molecular architectures, such as polycyclic alkaloids. A key strategy involves converting this compound into more complex, functionalized building blocks that can then participate in cycloaddition reactions. epa.gov

For instance, this compound is a precursor for new 1-formamido-2-siloxy-1,3-butadienes. researchgate.netepa.gov This conversion is achieved through a sequence of reactions including phosphorane formation, formamido substitution, a Wittig olefination, and silylation. epa.gov The resulting polysubstituted dienes are designed as versatile building blocks for the synthesis of polycyclic alkaloids and their analogues, demonstrating the role of this compound as the foundational C3 unit for creating sophisticated reagents for complex total synthesis. researchgate.netepa.gov Additionally, this compound is a starting material for synthesizing bicyclo[1.1.1]pentane (BCP) analogues, which are important motifs in medicinal chemistry. acs.org

Preparation of Cyclopropanols

This compound serves as a valuable synthetic equivalent for the elusive and unstable compound, cyclopropanone (B1606653). orgsyn.orgclockss.org This application allows for the straightforward synthesis of various 1-substituted cyclopropanols. orgsyn.orgresearchgate.netacs.org The general method involves the reaction of this compound with Grignard reagents (RMgX) or organolithium reagents (RLi). orgsyn.orgresearchgate.netpitt.edu

The reaction proceeds via a 1,2-addition of the organometallic reagent to the carbonyl group of this compound. clockss.orgpitt.edu This initially forms a 2-substituted 1,3-dichloro-isopropoxide intermediate. researchgate.net Subsequent treatment with a reducing agent, such as low-valent iron or lithium naphthalenide, facilitates a reductive cyclization to furnish the desired 1-substituted cyclopropanol. orgsyn.orgresearchgate.netthieme-connect.com This protocol is advantageous as it avoids competing side reactions often associated with cyclopropanone itself, such as polymerization, ring-opening, and double addition to the carbonyl group. orgsyn.org The methodology is effective for a range of organometallic reagents, making a variety of alkyl- and aryl-substituted cyclopropanols accessible. acs.org

Application in Peptide Chemistry and Bioconjugation

This compound (DCA) has emerged as a robust bifunctional reagent for the chemical modification of peptides, enabling the synthesis of complex and structurally diverse architectures. nih.govnih.gov Its ability to selectively react with specific amino acid side chains has made it a useful tool for creating macrocycles, dimers, and stabilized peptide structures. acs.org

Selective Linking of Cysteine Side-Chains in Peptide Synthesis

A primary application of this compound in peptide chemistry is the selective cross-linking of cysteine residues. nih.govacs.orgacs.orgunimelb.edu.au The reaction leverages the high nucleophilicity of the thiol side chain of cysteine. researchgate.net It proceeds through a sequential SN2 reaction where the thiolates of two cysteine residues displace the two chlorine atoms of the DCA molecule. nih.govacs.orgebi.ac.uk This forms a stable, three-carbon acetone-like bridge between the two cysteine residues. nih.govrsc.org

This ligation chemistry is highly selective for cysteine. acs.org Studies have shown that even in the presence of other nucleophilic residues, such as the ε-amino group of lysine, the reaction proceeds preferentially with the β-thiolate of cysteine. acs.org The resulting thioether bond is significantly more stable than the disulfide bonds that are often used to cyclize or dimerize peptides, as it is not susceptible to reducing conditions. nih.govacs.org The ketone handle within the linker also provides a site for further chemoselective modification, such as oxime ligation, if desired. acs.org

Dimerization and Macrocyclization of Peptides

The bifunctional nature of this compound makes it an ideal reagent for both intramolecular (macrocyclization) and intermolecular (dimerization) peptide modifications. nih.govacs.org

In macrocyclization, DCA can link two cysteine residues within the same peptide chain, creating a cyclic peptide with a thioether bridge. acs.orgresearchgate.net This strategy has been shown to be effective for creating constrained peptide macrocycles. acs.org

For dimerization, DCA is used to link two separate peptide monomers, each containing a cysteine residue. nih.govacs.org This approach has been successfully employed to create novel bicyclic dimeric peptides from cyclic peptide monomers. nih.govacs.orgunimelb.edu.au Researchers have investigated various reaction parameters to optimize the dimerization process. For example, performing the reaction at 0°C was found to suppress the formation of side products and improve yields for several peptides. nih.govacs.org The pre-incubation of peptide precursors with a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is also important to prevent the formation of disulfide-linked dimers. nih.govacs.org

| Peptide | Dimer Yield at Room Temp. | Dimer Yield at 0°C | Change in Yield | Dimer Yield at 40°C | Dimer Yield at 60°C |

|---|---|---|---|---|---|

| Peptide 1b | ~67% | ~75% | +8% | Lower | Lower |

| Peptide 2b | ~70% | Higher | Improvement | N/A | N/A |

| Peptide 4b | ~55% | Higher | Improvement | Lower | Lower |

| Peptide 6b | ~60% | ~74% | +14% | Comparable | ~71% (+11%) |

An alternative macrocyclization strategy involves using this compound in a Hantzsch-type cyclocondensation with a resin-bound N-terminal thiourea peptide. nih.gov This forms a 4-chloromethyl thiazole moiety, which can then undergo an intramolecular SN2 cyclization with a cysteine thiol group elsewhere in the peptide sequence to yield thiazole-containing macrocyclic peptides. nih.gov

Stabilization of Peptide Structures

The acetone (B3395972) bridge installed by this compound acts as a conformational constraint, which can lead to the stabilization of specific secondary structures in peptides. nih.govacs.org It has been reported that using DCA to create a peptide macrocycle can stabilize an α-helical structure. nih.govacs.org This structural stabilization can have significant functional implications. Furthermore, the resulting acetone-linked dimeric peptides have demonstrated remarkable proteolytic stability. nih.govacs.orgacs.orgunimelb.edu.au In one study, an acetone-linked dimeric peptide was found to remain fully intact after 48 hours of incubation in human serum, highlighting the robustness of the thioether linkage compared to native disulfide bonds. nih.govnih.govacs.org

Catalytic and Reagent Applications

Beyond its use in building specific molecular frameworks, this compound also serves as a starting material for generating other useful reagents.

Use in Diels-Alder Reactions

While this compound does not typically participate directly in Diels-Alder reactions, it serves as a key precursor for the synthesis of highly functionalized dienes that do. thieme-connect.comresearchgate.net The process begins with the reaction of this compound with a phosphine (B1218219) nucleophile, such as triphenylphosphine, to carry out an SN-type reaction. thieme-connect.comresearchgate.net The resulting phosphonium (B103445) ylide is a versatile intermediate. thieme-connect.comresearchgate.net This ylide is the precursor to silyloxy butadienes, which are effective dienes for participating in Diels-Alder cycloaddition reactions to form complex cyclic systems. thieme-connect.comresearchgate.net

Employment in Wittig-Type Reactions

This compound serves as a valuable substrate in Wittig-type reactions, primarily through its reaction with phosphorous nucleophiles like triphenylphosphine. researchgate.netthieme-connect.com This reaction typically proceeds via a nucleophilic substitution (S_N) mechanism where the phosphine displaces one of the chlorine atoms, forming a phosphonium salt. researchgate.netresearchgate.net Subsequent deprotonation generates a reactive ylide, which is a key intermediate for further functionalization. researchgate.net

This ylide can undergo a Wittig-type reaction to create a variety of unsaturated compounds. researchgate.net For instance, a sequence involving a second chloro displacement and a Wittig reaction can lead to the formation of ω-unsaturated α-alkoxy and α-amino enones. researchgate.net

A specific application of this methodology is in the synthesis of complex strained molecules. The Wittig reaction of this compound with ylides derived from primary alkyl halides has been used to produce (chloromethyl)allyl chlorides. capes.gov.brdntb.gov.ua These products serve as crucial precursors for the synthesis of [1.1.1]propellanes, which are created by bridging the 1,3-positions of bicyclo[1.1.0]butane intermediates. capes.gov.brdntb.gov.ua

Table 1: Overview of this compound in Wittig-Type Reactions

| Reactant | Reaction Type | Intermediate | Product Class | Specific Example |

|---|---|---|---|---|

| Triphenylphosphine | Nucleophilic Substitution | Phosphonium salt | Phosphorane Ylide | Ylide for further functionalization researchgate.net |

Role as a Bifunctional Thiol-Reactive Agent and Protein Cross-linker

This compound (DCA) is a well-established bifunctional agent that reacts selectively with thiol groups, making it an effective tool for protein and peptide modification. acs.orgnih.govresearchgate.net The compound's two chlorine atoms can react with the thiol side chains of cysteine residues via an S_N2 reaction, forming a stable, acetone-like thioether bridge. acs.orgnih.govucl.ac.uk This property has been exploited for various applications in protein chemistry and drug discovery.

The primary applications include:

Peptide Macrocyclization and Dimerization : DCA can link two cysteine residues within a single peptide chain to create a macrocycle or link two separate peptide monomers to form a dimer. acs.orgnih.gov This strategy has been used to create novel bicyclic dimeric peptides from cyclic monomers. acs.orgnih.gov The resulting acetone-linked structure can stabilize secondary structures like α-helices and has shown no negative impact on peptide stability in human serum. nih.govresearchgate.net

Protein Cross-linking : As a cross-linker, DCA can covalently link cysteine residues within a single protein (intramolecular) or between different proteins (intermolecular). acs.orgnih.gov This has been used as a structural probe to study the transition state of protein folding, for example, in mammalian ubiquitin. acs.org

Replacing Disulfide Bonds : The acetone bridge formed by DCA can serve as a stable replacement for natural disulfide bonds, which are susceptible to reduction. acs.orgnih.govrsc.org This allows for the creation of more robust peptide and protein structures. rsc.org

Research has focused on optimizing the reaction conditions to achieve high yields and chemoselectivity. The reaction is sensitive to pH, temperature, and the presence of reducing agents. acs.orgnih.gov

Table 2: Selected Research Findings on DCA-Mediated Peptide Dimerization

| Parameter Studied | Condition | Observation | Reference |

|---|---|---|---|

| pH | pH 7.0 | Improved the ratio of desired product to side products compared to pH 8.0, though reaction kinetics were slower. nih.gov | nih.gov |

| pH 11.3 | Drastically lower yields and a marked increase in side products were observed. nih.gov | nih.gov | |

| Temperature | 0 °C | Slowed reaction kinetics but improved yields by suppressing side product formation. acs.org | acs.org |

| 40 °C and 60 °C | Increased formation of side products was observed with increasing temperature. acs.org | acs.org | |

| Reducing Agent | Without TCEP* | Absence of the reducing agent was detrimental for obtaining good yields for most peptides tested. acs.orgnih.gov | acs.orgnih.gov |

*TCEP (tris(2-carboxyethyl)phosphine) is used to prevent the formation of disulfide-linked dimers. acs.orgnih.gov

Utility in Industrial Chemical Synthesis

Beyond specialized laboratory applications, this compound is a key intermediate in several industrial chemical processes. Its high reactivity, stemming from the two α-chloro groups and the central carbonyl group, makes it a versatile building block. made-in-china.comechemi.commade-in-china.com

Synthesis of Citric Acid

This compound holds a notable place in the history of industrial organic chemistry as a key component in the first chemical synthesis of citric acid. nih.govchemicalbook.com In 1880, Grimoux and Adam reported a synthesis starting from glycerol-derived this compound. caldic.comresearchgate.net The synthesis is based on the reaction of this compound with cyanide. nih.govcaldic.com Although modern industrial production of citric acid is dominated by microbial fermentation processes, this chemical synthesis was a landmark achievement and demonstrated the synthetic potential of this compound. caldic.com

General Intermediate for Fine Chemicals

This compound is a versatile precursor for a wide range of fine chemicals, including pharmaceuticals, agrochemicals, and other specialty organic compounds. made-in-china.commade-in-china.comcymitquimica.comthermofisher.kreuropa.eu Its utility as an intermediate stems from its ability to introduce a three-carbon ketone unit into a molecule or to be used in the construction of various heterocyclic systems. researchgate.net

Notable examples of its application include:

Pharmaceuticals : It is used in the preparation of the active pharmaceutical ingredient famotidine. cymitquimica.comthermofisher.krlookchem.comfishersci.com

Heterocyclic Chemistry : The reactivity of this compound with ambident nucleophiles, such as 2-aminopyridine (B139424), leads to the formation of cyclic systems like imidazopyridines, which can possess biological activity. researchgate.netresearchgate.net It also reacts with other aminoazaheterocycles to form imidazoazines and imidazoazoles. researchgate.net

Cross-Aldol Reactions : It can act as an acceptor substrate in cross-aldol reactions with donor ketones like acetone, cyclopentanone (B42830), and cyclohexanone. cymitquimica.comthermofisher.krlookchem.com

Cyclopropanol Synthesis : The compound serves as a starting material for the one-pot synthesis of various 1-substituted cyclopropanols via reaction with Grignard reagents. researchgate.net

Table 3: Examples of Fine Chemicals Synthesized Using this compound

| Product Class | Specific Product/Intermediate | Reference(s) |

|---|---|---|

| Pharmaceuticals | Famotidine | cymitquimica.comthermofisher.krlookchem.comfishersci.com |

| Heterocycles | Imidazopyridines, Imidazoazines | researchgate.netresearchgate.net |

| Substituted Ketones | Cross-aldol adducts | cymitquimica.comthermofisher.kr |

| Substituted Alcohols | 1-Substituted Cyclopropanols | researchgate.net |

Toxicological and Genotoxicological Studies of 1,3 Dichloroacetone

Formation and Metabolic Pathways in Biological Systems

Metabolite of 1,3-Dichloro-2-propanol (B29581) (1,3-DCP)

1,3-Dichloroacetone (1,3-DCA) is a known metabolite of 1,3-dichloro-2-propanol (1,3-DCP). lookchem.comsigmaaldrich.com The transformation of 1,3-DCP to 1,3-DCA is a significant step in its metabolic pathway within biological systems. nih.gov This conversion can be facilitated by the enzyme alcohol dehydrogenase, which oxidizes 1,3-DCP to form 1,3-DCA. nih.govinchem.org Another proposed mechanism for its formation is through the rearrangement of an epichlorohydrin (B41342) intermediate, which is also a metabolite of 1,3-DCP. nih.govinchem.orgacs.org

In vitro studies using rat liver microsomes have confirmed an additional metabolic route involving the cytochrome P450 enzyme system, specifically CYP2E1, which mediates the oxidation of 1,3-DCP to 1,3-DCA. iarc.frca.gov The toxicity of 1,3-DCP in rat hepatocytes has been shown to be dependent on the activity of cytochrome P450, particularly CYP2E1. koreamed.org

The metabolic process of 1,3-DCP involves several enzymatic reactions primarily in the liver, including oxidation, hydrolysis, and conjugation, which aim to convert 1,3-DCP into less toxic, more water-soluble compounds for excretion. ontosight.ai The formation of 1,3-DCA is a key part of this process. nih.gov

Role in the Metabolism of Chlorinated Organic Compounds

This compound is not only a metabolite of 1,3-DCP but also plays a role in the metabolism of other chlorinated organic compounds. For instance, it is a metabolic product of 1,2,3-trichloropropane (B165214) (1,2,3-TCP). cdc.govnih.govinchem.org The metabolism of 1,2,3-TCP can proceed through oxidation at the C2 position, mediated by cytochrome P450, leading to the formation of this compound. cdc.govtandfonline.comcdc.gov This reactive metabolite can then undergo further reactions, such as reduction to 1,3-dichloro-2-propanol or conjugation with glutathione (B108866). cdc.govnih.govtandfonline.com

The formation of 1,3-DCA is a critical step in the bioactivation of certain chlorinated propanes, as it is a reactive and potentially toxic intermediate. tandfonline.com Its role highlights a common metabolic pathway for various chlorinated aliphatic hydrocarbons, where oxidation leads to the formation of chlorinated ketones or aldehydes that can exert toxic effects. tandfonline.com

Mechanistic Toxicology of this compound Exposure

Inducement of Necrosis in Biological Tissues

Exposure to this compound is associated with the inducement of necrosis in biological tissues, particularly the liver. researchgate.netoup.comd-nb.info It has been identified as the metabolite responsible for the hepatocyte necrosis observed following exposure to 1,3-DCP. koreamed.orgresearchgate.netoup.com Histopathological examinations have revealed significant liver damage, including massive hepatocellular degeneration and necrosis, following exposure. koreamed.org The hepatotoxicity of its parent compound, 1,3-DCP, has been linked to this metabolite. nih.govpan.olsztyn.pl

The mechanism of necrosis induction is thought to involve the high reactivity of 1,3-DCA. nih.gov Studies have shown that 1,3-DCP administration can lead to acute hepatotoxicity, characterized by increased levels of serum aminotransferases and histopathological changes in the liver, with 1,3-DCA being the identified causative agent. researchgate.net The necrosis is a significant endpoint of the toxic action of this compound. researchgate.netoup.com

Interaction with Cellular Components and Biochemical Pathways

This compound is known to interact with crucial cellular components and disrupt biochemical pathways. A key interaction is the depletion of glutathione (GSH), a critical antioxidant in cells. nih.goviarc.frresearchgate.net This depletion can lead to oxidative stress and subsequent cellular damage. researchgate.net The toxicity of 1,3-DCP in rat hepatocytes is linked to their glutathione-dependent status. koreamed.orgresearchgate.net

Furthermore, the formation of 1,3-DCA is part of a metabolic pathway that can generate reactive intermediates capable of binding to cellular macromolecules like DNA and proteins. nih.govnih.govinchem.org The metabolism of its parent compound, 1,2,3-trichloropropane, leads to 1,3-DCA, which is considered a reactive and mutagenic metabolite. nih.govinchem.org This reactivity underlies its genotoxic potential. ca.gov The interaction with and depletion of glutathione, along with the potential for covalent binding to other cellular components, are central to the mechanistic toxicology of this compound. cdc.govresearchgate.net

Assessment of Genotoxicity and Mutagenicity

The genotoxic and mutagenic properties of this compound have been evaluated in various test systems. These studies are crucial for understanding the potential carcinogenic risk posed by this compound.

This compound has demonstrated mutagenic activity in bacterial test systems. It has been shown to be a direct-acting mutagen in Salmonella typhimurium strains TA98 and TA100. who.int Specifically, it is strongly mutagenic without metabolic activation. nih.gov The compound has been reported as mutagenic for bacteria and/or yeast. spectrumchemical.com

The SOS chromotest, a colorimetric assay that measures the induction of the SOS response in Escherichia coli as an indicator of DNA damage, has also been used to evaluate this compound. wikipedia.orgnih.gov This test serves as a rapid screening method for genotoxic compounds. wikipedia.org Studies have shown that this compound induces a positive response in the SOS chromotest. nih.govacs.org The genotoxicity of 1,3-dichloro-2-propanol, a related compound, has been linked to its potential metabolic conversion to the highly mutagenic this compound. nih.govfood.gov.uk

In mammalian test systems, while comprehensive data is more limited, the strong positive results in bacterial assays raise significant concerns. The mutagenicity of several haloalkanes, including this compound, was found to be higher in S. typhimurium strains engineered to express human glutathione S-transferase T1-1, suggesting a potential role of this enzyme in the activation of these compounds to mutagens. scispace.com

Interactive Table: Genotoxicity of this compound in Bacterial Systems

| Test System | Strain | Metabolic Activation | Result | Reference |

| Ames Test | Salmonella typhimurium TA98 | Without | Mutagenic | who.int |

| Ames Test | Salmonella typhimurium TA100 | Without | Mutagenic | who.int |

| SOS Chromotest | Escherichia coli | Not specified | Genotoxic | nih.govacs.org |

This compound has been identified as a mutagenic by-product formed during the chlorination of drinking water. gnest.org Haloketones, including this compound, are formed from the reaction of chlorine with organic precursor materials present in the water. who.intgnest.org

Research has specifically identified this compound as a major mutagenic chlorination by-product of (E)-1,3-dichloropropene, a component of some agricultural nematocides. nih.gov When aqueous solutions of this nematocide were treated with chlorine, the resulting mutagenicity increased, and this compound was identified as a primary contributor to this effect. nih.gov The mutagenicity of this compound in the Salmonella TA100 strain without microsomal activation was found to be significant. nih.gov

The formation of such by-products during water disinfection processes is a public health concern due to their potential carcinogenicity. gnest.orgncceh.ca

Implications for Human Health and Risk Assessment

The toxicological profile of this compound, particularly its genotoxicity, has significant implications for human health, both in occupational settings and through environmental exposure.

Occupational exposure to this compound can occur in industrial settings where it is used as a chemical intermediate, for example, in the synthesis of citric acid. nih.govwikipedia.org It is also used as a solvent and in the manufacture of various products. nih.goviarc.fr The compound is classified as an extremely hazardous substance in the United States, necessitating strict reporting and handling requirements for facilities that produce, store, or use it in significant quantities. wikipedia.org

Exposure can occur through inhalation of the vapor or dust, as well as through dermal contact. noaa.gov The compound is readily absorbed through the skin. nih.gov Acute exposure can cause irritation to the skin, eyes, and respiratory tract. wikipedia.orgnoaa.gov More severe symptoms following exposure can include central nervous system depression, with potential for headache, dizziness, and fainting. noaa.gov Repeated or prolonged exposure may lead to damage to target organs such as the liver and kidneys. spectrumchemical.com Given its mutagenic properties, there is a long-term risk of cancer associated with chronic occupational exposure.

The primary pathway for environmental exposure to this compound for the general population is through the consumption of chlorinated drinking water. who.intgnest.org As a disinfection by-product (DBP), it can be present in tap water at low concentrations. who.int Concentrations of various DBPs in drinking water are a subject of ongoing monitoring and regulation due to potential adverse health effects. gnest.orgresearchgate.net

Environmental Fate and Ecotoxicological Impact of 1,3 Dichloroacetone

Occurrence and Formation in Environmental Matrices

1,3-Dichloroacetone (1,3-DCA) is recognized as a disinfection byproduct (DBP) formed during the chlorination of drinking water. Its formation occurs when chlorine, a widely used disinfectant, reacts with natural organic matter (NOM) present in the source water. These precursors are complex mixtures of organic materials from decaying vegetation and other natural sources. The reaction between chlorine and these organic molecules can lead to the creation of various halogenated compounds, including haloacetones like 1,3-DCA.

While the presence of chloroacetones in finished drinking water is established, specific concentrations of 1,3-DCA are not always differentiated from other isomers like 1,1-dichloroacetone (B129577). However, the World Health Organization (WHO) has noted that concentrations of chloroacetones in finished drinking water are generally estimated to be less than 10 µg/L. Studies have confirmed the identification of various haloketones, including 1,1-dichloroacetone and 1,1,1-trichloroacetone, in chlorinated water, underscoring the potential for 1,3-DCA to be present under similar conditions. iarc.fr The formation of these byproducts can be influenced by factors such as chlorine dose, contact time, temperature, pH, and the nature of the organic precursors in the water. iarc.fr

This compound can be introduced into the atmosphere through the degradation of other chemical compounds. One significant pathway is the atmospheric oxidation of the organochlorine insecticide lindane (γ-hexachlorocyclohexane). The reaction of lindane with hydroxyl (OH) radicals in the troposphere leads to the formation of pentachlorocyclohexanone as a major initial product. rug.nl In atmospheric studies, this compound has been used as a model compound to study the subsequent degradation of this pentachlorocyclohexanone, indicating that the breakdown of certain pesticides can be a source of 1,3-DCA in the atmosphere. rug.nl

Another source is the metabolism and degradation of the industrial chemical 1,2,3-trichloropropane (B165214) (TCP). rug.nlcdc.govnih.govinchem.orgresearchgate.net In vitro studies with rat and human microsomes have shown that cytochrome P450-mediated oxidation of TCP can lead to the formation of this compound. cdc.govinchem.orgresearchgate.net Similarly, the biotransformation of the flame retardant tris(1,3-dichloro-2-propyl) phosphate (B84403) (TDCIPP) can also produce this compound as a metabolite. nih.govresearchgate.net The chemical oxidation of TCP by Fenton's reagent (hydrogen peroxide and an iron catalyst) has also been shown to produce this compound as a degradation product. rug.nl

Environmental Transformation and Degradation Pathways

The primary chemical removal process for this compound in the gas phase is its reaction with photochemically produced hydroxyl (OH) radicals. cdc.gov The rate coefficient for the reaction between 1,3-DCA and OH radicals has been determined using relative rate methods. A study reported a rate coefficient of k_OH = 5.2 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹. cdc.gov Based on this rate constant and a typical global average OH radical concentration of 1 x 10⁶ molecules cm⁻³, the atmospheric lifetime of this compound with respect to this reaction is calculated to be approximately 22 days.

Reaction with chlorine (Cl) atoms can also contribute to the atmospheric degradation of this compound, particularly in marine or coastal areas where Cl atom concentrations can be significant. The products of the Cl atom-initiated oxidation of similar ketones include compounds like chloroacetone (B47974) and formyl chloride. nih.gov While specific kinetic data for the reaction of 1,3-DCA with Cl atoms is less common, it represents a potential degradation pathway in specific atmospheric environments. researchgate.net

| Reactant | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Calculated Atmospheric Lifetime | Source |

|---|---|---|---|

| OH Radical | 5.2 x 10⁻¹³ | ~22 days | cdc.gov |

| Cl Atom | Data not widely available | Relevant in marine/coastal environments | researchgate.net |

This compound contains chromophores that absorb ultraviolet (UV) radiation, making it susceptible to direct degradation by sunlight, a process known as photolysis. nih.gov Studies conducted in the EUPHORE simulation chamber in Spain investigated the atmospheric behavior of 1,3-DCA and indicated that its photolysis is a relevant degradation process under atmospheric conditions. rug.nlnih.gov The rate of photolysis can be a dominant atmospheric loss mechanism for certain chloroacetones, potentially limiting their atmospheric lifetime. cdc.gov For the related compound 1,1-dichloroacetone, it has been noted that it contains chromophores that absorb at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight. nih.gov

In contrast to photolysis and reaction with OH radicals, degradation via reaction with ozone (ozonolysis) is generally considered to be an unimportant atmospheric sink for haloacetones like 1,3-DCA. microbiologyresearch.org

The biotransformation of this compound is primarily understood through its role as an intermediate in the metabolism of other chlorinated compounds. It is a known metabolite of 1,2,3-trichloropropane (TCP) in both mammalian systems and microorganisms. rug.nlcdc.govresearchgate.nettandfonline.com For example, P450-monooxygenase-mediated conversion of TCP can form this compound, which can then be further reduced to 1,3-dichloropropanol. rug.nlnih.govtandfonline.com Likewise, it is a metabolite of 1,3-dichloro-2-propanol (B29581) (1,3-DCP), another environmental contaminant. iarc.frnih.gov

While studies focusing on the direct use of 1,3-DCA as a growth substrate by microorganisms are limited, evidence shows that it can be acted upon by microbial enzymes. Crude extracts from bacterial strains isolated from freshwater sediment, including a Gram-negative strain designated AD1 and a Gram-positive strain AD2, were shown to be capable of dehalogenating this compound. microbiologyresearch.org This indicates that, once formed, 1,3-DCA can enter microbial degradation pathways in aqueous and soil environments, where enzymes can break the carbon-chlorine bonds, leading to its transformation.

Ecotoxicological Assessment and Environmental Risk Considerations of this compound

Impact on Aquatic Organisms and Ecosystems

This compound is recognized as being very toxic to aquatic life. nih.gov Its high water solubility facilitates its dispersal in aquatic systems, where it can pose a significant threat to various organisms. thermofisher.com Large amounts of the compound can affect the pH of water, thereby harming aquatic organisms. thermofisher.com The primary concern is its acute toxicity, which can lead to fatalities in aquatic species upon exposure. nih.govlookchem.com Runoff from fire control or dilution water containing this compound may cause pollution. nih.govlookchem.com

While specific data on the long-term effects on diverse aquatic populations are not extensively detailed in the provided information, the acute toxicity data highlights the potential for immediate and severe impacts on aquatic ecosystems following a contamination event. The substance's classification as hazardous to the aquatic environment, with both acute and long-term hazard potential, underscores the need for stringent control measures to prevent its release into waterways. nih.gov

Ecotoxicity Data for this compound

| Test | Species | Endpoint | Value | Reference |

|---|---|---|---|---|

| Microtox | Photobacterium phosphoreum | EC50 (5 min) | 1.53 mg/L | thermofisher.com |

Integrated Approaches to Environmental Risk Assessment

Theoretical calculations and simulation studies are employed to model its environmental fate. For instance, studies on its atmospheric degradation suggest it degrades rapidly. cirad.frresearchgate.net However, its presence in aquatic systems remains a primary concern due to its toxicity. nih.gov

Computational and Theoretical Chemistry Studies of 1,3 Dichloroacetone

Molecular Structure and Conformation Analysis

Computational chemistry provides powerful tools to investigate the molecular structure and conformational preferences of 1,3-dichloroacetone (DCA). These theoretical approaches, often in conjunction with experimental data, offer a detailed picture of the molecule's behavior in different environments.

Theoretical calculations, such as those using ab initio methods at the B3LYP/6-311++G(2df,2p) level, have been employed to determine the stable conformers (rotamers) of this compound. acs.orgresearchgate.net These calculations identify energy minima on the potential energy surface, which correspond to the most stable three-dimensional arrangements of the atoms. For DCA, four energy minima have been identified, corresponding to different rotational positions of the two chloromethyl groups relative to the carbonyl group. acs.orgresearchgate.net

These rotamers are often described by the dihedral angles between the C-Cl bonds and the C=O bond. The common conformers include cis, gauche, and trans arrangements. In the case of 1,3-dihaloacetones, the rotamers can be denoted as cis/cis, cis/gauche, cis/trans, gauche/gauche, and gauche/gauche'. acs.orgresearchgate.net

For this compound, theoretical calculations indicate that in the vapor phase, the gauche/gauche' conformer (conformer 5) is the most stable. acs.orgresearchgate.net This is followed in stability by the cis/trans conformer (conformer 3) and then the cis/cis conformer (conformer 1). acs.org The gauche/gauche conformer (conformer 4) is predicted to have the highest energy and thus a negligible population. acs.org The stability of these conformers is influenced by a balance of steric and electrostatic interactions.

The stability of the conformers can change significantly in solution, depending on the polarity of the solvent. acs.orgresearchgate.net More polar solvents tend to stabilize the conformers with larger dipole moments. For instance, while the gauche/gauche' conformer with a small dipole moment is most stable in the gas phase and nonpolar solvents, the population of the more polar cis/cis and cis/trans conformers increases in polar solvents. acs.org

Table 1: Theoretically Predicted Stable Rotamers of this compound in the Vapor Phase

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (D) | Predicted Stability Rank (Vapor Phase) |

|---|---|---|---|

| gauche/gauche' (5) | 0.00 | 0.64 | 1 (Most Stable) |

| cis/trans (3) | 0.72 | 2.35 | 2 |

| cis/cis (1) | 2.40 | 4.21 | 3 |

| gauche/gauche (4) | 4.26 | 3.20 | 4 (Least Stable) |

Data sourced from theoretical calculations at the B3LYP/6-311++G(2df,2p) level. acs.org

A key validation of theoretical predictions comes from their comparison with experimental spectroscopic data. Infrared (IR) spectroscopy is particularly sensitive to the vibrational modes of a molecule, which are in turn dependent on its conformation. The carbonyl (C=O) stretching frequency is a strong and distinct absorption in the IR spectrum of ketones and is sensitive to the electronic environment, which is influenced by the molecular conformation.

For this compound, the number of observed carbonyl stretching bands in the IR spectrum corresponds to the number of populated conformers in the sample. acs.org Theoretical calculations of the vibrational frequencies for each stable rotamer can be compared with the experimental IR spectra. acs.orgresearchgate.net This comparison allows for the assignment of specific spectral features to individual conformers.

Studies have shown a strong correlation between the calculated and experimental C=O fundamental frequencies for this compound. acs.org In a nonpolar solvent like carbon tetrachloride (CCl4), two carbonyl frequencies are observed, which is consistent with the theoretical prediction that two conformers (gauche/gauche' and cis/trans) are significantly populated. acs.org In more polar solvents, a third band appears, corresponding to the more polar cis/cis conformer, again in agreement with theoretical predictions. acs.org This excellent agreement between theoretical predictions and experimental IR data provides strong evidence for the accuracy of the computed conformational equilibria. acs.orgresearchgate.net

Table 2: Comparison of Theoretical and Experimental Carbonyl (C=O) Stretching Frequencies for this compound Conformers